molecular formula C8H16N2O B1465162 1-(3-Aminopyrrolidin-1-yl)butan-1-one CAS No. 1250579-22-6

1-(3-Aminopyrrolidin-1-yl)butan-1-one

Cat. No. B1465162
M. Wt: 156.23 g/mol
InChI Key: LMHKSTWNVUBTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Aminopyrrolidin-1-yl)butan-1-one”, also known as α-PBP, is a novel psychoactive substance that belongs to the class of cathinones. It has a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol. This compound is also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One .


Molecular Structure Analysis

The molecular structure of “1-(3-Aminopyrrolidin-1-yl)butan-1-one” consists of a butanone group attached to an aminopyrrolidine group . The compound has a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol.

Scientific Research Applications

  • Synthesis Techniques and Chemical Reactions : The compound 1-(3-Aminopyrrolidin-1-yl)butan-1-one has been utilized in various synthesis processes. For instance, it's involved in the formation of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole and 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one. These reactions highlight the compound's reactivity and utility in generating complex molecular structures through hydrolytic ring opening and other transformational processes, as reported in the synthesis of indole derivatives (Aghazadeh et al., 2012).

  • Pharmaceutical Intermediates : 1-(3-Aminopyrrolidin-1-yl)butan-1-one serves as an important intermediate for the synthesis of pharmaceutically active substances. For example, an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was developed, showcasing its role in creating optically active substances under mild conditions, highlighting its significance in the pharmaceutical industry (Han et al., 2018).

  • Antimicrobial and Anticancer Studies : 2-Pyrazoline derivatives of 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one were synthesized and exhibited notable in silico and in vitro antimicrobial and anticancer activities. These derivatives were confirmed via spectral data and studied for their biological activities, emphasizing the compound's potential in developing new therapeutic agents (Rathinamanivannan et al., 2019).

  • Biological Evaluation of Derivatives : Pyrrolidine-2-one derivatives, prepared from 1-(aminopyrrolidine-2-one), demonstrated antibacterial activity against various bacteria types. This research indicates the potential use of 1-(3-Aminopyrrolidin-1-yl)butan-1-one and its derivatives in antibacterial applications, showing the significance of these compounds in medicinal chemistry (Betti et al., 2020).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-3-8(11)10-5-4-7(9)6-10/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHKSTWNVUBTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopyrrolidin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminopyrrolidin-1-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Aminopyrrolidin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Aminopyrrolidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.